Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate
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Overview
Description
Potassium phosphate compounds are of significant interest due to their versatile roles in materials science, catalysis, and potential pharmaceutical applications. They often serve as models for studying bond valence, crystal structures, and the behavior of phosphorus-containing ligands.
Synthesis Analysis
The synthesis of potassium phosphate compounds typically involves solid-state reactions or hydrothermal methods. For example, new potassium bismuth phosphate K3Bi6.5(PO4)7.5 was synthesized by solid-state reaction, characterized by single-crystal X-ray diffraction, indicating the diversity of synthetic approaches for such compounds (Falah et al., 2021).
Molecular Structure Analysis
Potassium phosphate compounds often exhibit complex molecular structures. For instance, potassium vanadium phosphates prepared hydrothermally showed structures determined from single-crystal X-ray data, indicating a three-dimensional network of chains connected through phosphate groups (Vaughey et al., 1994).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, highlighting their reactivity and potential utility in synthesis. For example, potassium phosphate was used as a catalyst in the three-component cycloaddition of amines, epoxides, and carbon dioxide to form 3-aryl-2-oxazolidinones, demonstrating its catalytic capabilities (Seo & Chung, 2017).
Physical Properties Analysis
The physical properties of potassium phosphate compounds, such as dielectric properties, are of interest for materials science applications. The dielectric properties of synthesized potassium bismuth phosphate showed high permittivity values with low dielectric loss (Falah et al., 2021).
Chemical Properties Analysis
Potassium phosphate compounds exhibit diverse chemical properties, including reactivity towards organic and inorganic substrates. The catalytic activity of potassium phosphate in phase-transfer-catalyzed alkylation reactions highlights its utility in organic synthesis and potential for industrial applications (Qafisheh et al., 2007).
Scientific Research Applications
Colorimetric Detection Systems
BCIP, in conjunction with nitroblue tetrazolium chloride (NBT), forms one of the most sensitive and widespread colorimetric detection systems used in matrix-based application formats. This system is particularly valuable for the detection and localization of alkaline phosphatase activity, a common requirement in Western and Southern blots, as well as in immunohistochemistry and immunocytochemistry applications. The indolyl derivatives of BCIP are stable across a wide pH range. Upon enzymatic hydrolysis, these derivatives rapidly form an indigoid dye through atmospheric or chemical oxidation, providing a reliable method for visualizing enzyme activity (Guder, Heindl, & Josel, 2000).
In Situ Hybridization
BCIP is used in in situ hybridization techniques for labeling RNA strands to localize specific mRNA sequences within tissues. This method is widely employed to describe the spatial and temporal expression patterns of genes, especially during developmental processes. The technique uses RNA tagged with digoxigenin uridine-5'-triphosphate (UTP), and the localization of the specific transcript is visualized using an anti-digoxigenin antibody conjugated to alkaline phosphatase. The hydrolysis of BCIP by alkaline phosphatase results in a product that can be further oxidized to form an insoluble dark blue diformazan precipitate, allowing precise gene expression mapping (Thisse & Thisse, 2014).
Detection of Escherichia coli
BCIP is employed in a sandwich immunoassay method using enzymatic activity of alkaline phosphatase for the detection of Escherichia coli (E. coli). This method utilizes surface-enhanced Raman spectroscopy (SERS) for signal detection. Upon construction of the immunoassay, BCIP substrate is added, producing a SERS-active product that enables the quantification of E. coli in a sample. This approach has demonstrated good linearity between the specific SERS intensity and E. coli concentration, showcasing its potential for sensitive and specific microbial detection (Bozkurt et al., 2018).
Safety And Hazards
- Safety Information : Material Safety Data Sheet (MSDS) is available here.
properties
IUPAC Name |
dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVJPKSAOAYTGG-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClK2NO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625808 |
Source
|
Record name | Dipotassium 5-bromo-4-chloro-1H-indol-3-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate | |
CAS RN |
102185-49-9 |
Source
|
Record name | Dipotassium 5-bromo-4-chloro-1H-indol-3-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102185-49-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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